4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid
Beschreibung
4-[(4-Chloro-1H-pyrazol-1-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a 4-chloropyrazole moiety connected via a methoxy (-OCH2-) linker at the para position of the aromatic ring. This structure combines the carboxylic acid functionality with a heterocyclic pyrazole ring, a combination often explored in medicinal and agrochemical research due to the bioactivity of pyrazole derivatives .
Eigenschaften
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-9-5-13-14(6-9)7-17-10-3-1-8(2-4-10)11(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHDACXIEOMITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chlorine atom at the desired position.
Methoxylation: The pyrazole derivative is then reacted with a suitable methoxy-containing reagent to introduce the methoxy group.
Coupling with Benzoic Acid: The final step involves coupling the methoxy-substituted pyrazole with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid against various pathogenic bacteria. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
In a study published in the European Journal of Medicinal Chemistry, derivatives of pyrazole compounds were synthesized and tested for their antibacterial activity. The results indicated that compounds containing the pyrazole moiety exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against target bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
This table summarizes the antibacterial potency of the compound, demonstrating its potential as a lead candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Mechanism
A study conducted on various pyrazole derivatives, including 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid, revealed that these compounds significantly reduced pro-inflammatory cytokine production in vitro. The mechanism involved inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .
Anticancer Potential
The anticancer properties of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid have been explored in several studies, indicating its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: In Vitro Anticancer Activity
In vitro tests demonstrated that this compound could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The study reported a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting that it may act through mechanisms involving cell cycle arrest and apoptosis induction .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HCT116 (Colon Cancer) | 15 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid derivatives. Modifications to the pyrazole ring and the benzoic acid moiety can significantly influence biological activity.
Data Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 | Increased antibacterial potency |
| Halogenation at position 4 | Enhanced anticancer activity |
These insights guide future research directions for synthesizing more potent derivatives with improved pharmacological profiles.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-[(4-Chloro-1H-pyrazol-1-yl)methoxy]benzoic Acid
4-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
- Structural Difference: Pyrazole ring substituted with chloro (4-Cl), methyl (5-Me), and nitro (3-NO2) groups; linkage is methyl (-CH2-) instead of methoxy .
- Implications : The nitro group enhances electron-withdrawing effects, which could increase acidity of the benzoic acid moiety. The methyl linkage may reduce rotational freedom compared to methoxy.
4-[4-[(E)-[(4-Chlorophenyl)hydrazono]methyl]-3-(7-hydroxy-2-oxo-chromen-3-yl)pyrazol-1-yl]benzoic Acid (Compound 25)
- Structural Difference: Pyrazole substituted with a chromenone group and a 4-chlorophenyl hydrazone; benzoic acid retained .
- Key Data : Synthesized in 71% yield, with HRMS and NMR confirming structure .
- Implications: The extended conjugation (chromenone and hydrazone) likely enhances UV absorption and redox activity, making it suitable for photochemical studies.
4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic Acid (CAS 1429418-37-0)
- Structural Difference: Pyrazole ring features 4-amino and 1-methyl groups; linkage is oxy (-O-) instead of methoxy .
- The methyl group at N1 may stabilize the pyrazole ring against metabolic degradation.
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid (CAS 514800-72-7)
- Structural Difference: Pyrazole substituted with bromo (4-Br) and nitro (3-NO2) groups; methyl linkage .
- Implications : Bromo and nitro groups increase molecular weight and electron-withdrawing effects, which could influence binding affinity in halogen-bonding interactions.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Feasibility : High-yield synthesis (e.g., 71% for Compound 25 ) demonstrates robust methodologies for complex pyrazole-benzoic acid hybrids.
Biologische Aktivität
4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid, a compound with the molecular formula C11H9ClN2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis and Characterization
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid typically involves the reaction of 4-chloropyrazole derivatives with methoxybenzoic acid under controlled conditions. The compound's structure can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the presence of the pyrazole moiety and the carboxylic acid functional group.
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole derivatives, including 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid. Research indicates that compounds with a pyrazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several pyrazole derivatives and found that certain compounds showed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, respectively .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid | MDA-MB-231 | TBD |
| Compound 7d | MDA-MB-231 | 2.43 |
| Compound 10c | HepG2 | 4.98 |
The mechanism of action for these compounds often involves apoptosis induction and inhibition of microtubule assembly, which are crucial for cancer cell proliferation. Specifically, compounds like 7d and 10c have shown to enhance caspase activity significantly, indicating their role in promoting programmed cell death in cancer cells .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are also being investigated for their anti-inflammatory effects. Studies have demonstrated that certain modifications in the pyrazole structure can enhance anti-inflammatory activity while minimizing toxicity to normal cells . The introduction of specific substituents at various positions on the pyrazole ring has been linked to varying degrees of biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of pyrazole derivatives. Modifications at different positions can lead to enhanced potency against specific targets:
- Positioning of Substituents : The placement of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances membrane permeability and target binding affinity.
- Functional Group Variation : Altering functional groups on the benzene ring or pyrazole moiety can lead to improved selectivity towards cancerous versus non-cancerous cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on MDA-MB-231 Cells : A derivative exhibited significant growth inhibition and induced apoptosis at concentrations as low as 1 μM.
- Liver Cancer Models : Compounds demonstrated selective toxicity towards HepG2 cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 4-chloro-1H-pyrazole with a benzaldehyde derivative under basic conditions to form the pyrazole-methoxy intermediate. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine and subsequent formylation/oxidation steps can yield pyrazole-carboxylic acid precursors. Hydrolysis of esters (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH provides the final benzoic acid derivative .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1720 cm⁻¹, pyrazole ring vibrations) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyrazole and benzoic acid moieties) .
- X-ray Diffraction : Resolves crystal packing and bond angles, particularly for verifying regioselectivity in pyrazole substitution .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer : Initial screening often includes:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Testing against targets like carbonic anhydrase isoenzymes (hCA I/II) via UV-Vis spectroscopy using 4-nitrophenyl acetate as a substrate .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Transition metals (e.g., CuI for Ullmann-type couplings) improve coupling efficiency between pyrazole and benzaldehyde intermediates .
- Solvent/Base Selection : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ enhance nucleophilic substitution reactions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .
Q. How to address contradictory bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC cultures) and replicate assays ≥3 times .
- Compound Stability : Assess degradation via HPLC under assay conditions (e.g., pH, temperature) .
- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to rule out resistance mechanisms .
Q. What computational tools predict reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking (AutoDock Vina) : Models binding to biological targets (e.g., hCA II active site) using crystal structures (PDB ID: 3KS3) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Q. How to evaluate stability under varying experimental conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
